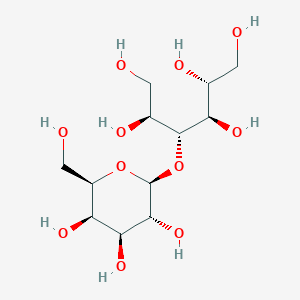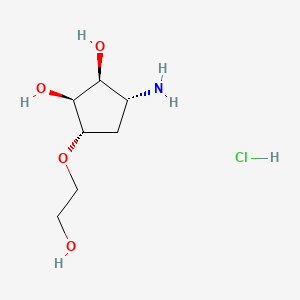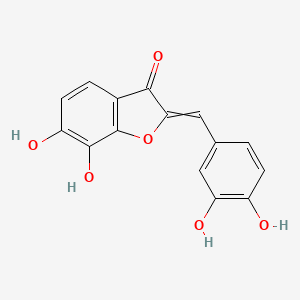![molecular formula C7H14ClF3N2 B13852462 [3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C₇H₁₃F₃N₂·HCl and a molecular weight of 218.65 g/mol . It is a derivative of cyclohexane, where a trifluoromethyl group is attached to the cyclohexyl ring, and a hydrazine group is bonded to the same ring. This compound is often used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
The synthesis of [3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride typically involves the reaction of 3-(Trifluoromethyl)cyclohexanone with hydrazine hydrate . The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. The product is then purified and converted to its hydrochloride salt form.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Applications De Recherche Scientifique
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: This compound is used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
Mécanisme D'action
The mechanism of action of [3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity or altering their function. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the formation of stable adducts.
Comparaison Avec Des Composés Similaires
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride can be compared with other similar compounds, such as:
[3-(Trifluoromethyl)cyclohexanone]: This compound is a precursor in the synthesis of this compound and shares similar structural features.
[3-(Trifluoromethyl)cyclohexyl]amine: This compound has a similar cyclohexyl ring with a trifluoromethyl group but contains an amine group instead of a hydrazine group.
[3-(Trifluoromethyl)cyclohexyl]hydrazine: This is the free base form of the hydrochloride salt and has similar chemical properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and hydrazine group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H14ClF3N2 |
|---|---|
Poids moléculaire |
218.65 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)cyclohexyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H13F3N2.ClH/c8-7(9,10)5-2-1-3-6(4-5)12-11;/h5-6,12H,1-4,11H2;1H |
Clé InChI |
LATNUXROPIWKAE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)NN)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)
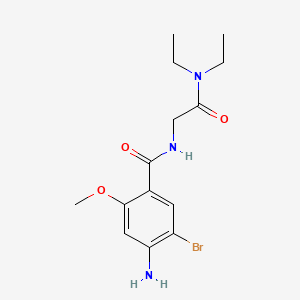
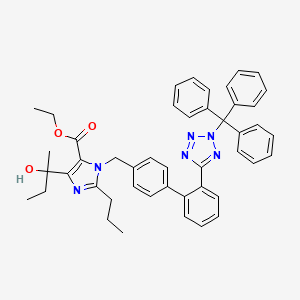
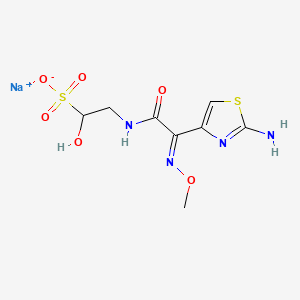
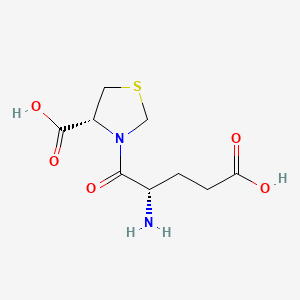

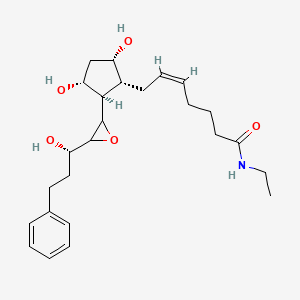

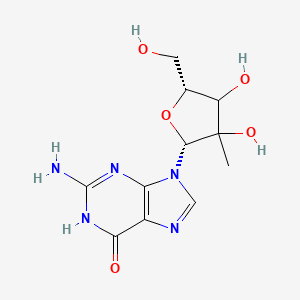

![3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)](/img/structure/B13852432.png)
